(4-Bromo-2-methoxyphenyl)methanamine hydrochloride

Description

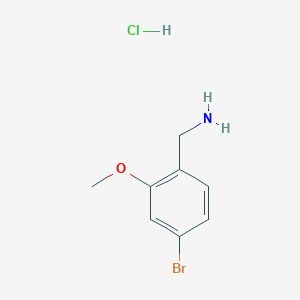

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₈H₁₀BrClNO (molecular weight: 264.53 g/mol) . Its structure features a benzene ring substituted with a bromine atom at the 4-position and a methoxy group (-OCH₃) at the 2-position, linked to a methylamine group (-CH₂NH₂) that is protonated as a hydrochloride salt. The compound is used primarily as a synthetic intermediate in pharmaceutical and agrochemical research, owing to its aromatic and amine functionalities, which enable diverse reactivity in organic synthesis .

Properties

IUPAC Name |

(4-bromo-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPWBRFLUGZEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230802-60-3 | |

| Record name | (4-bromo-2-methoxyphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methoxyphenyl)methanamine hydrochloride typically involves the bromination of 2-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The amine group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include various substituted phenylmethanamines.

Oxidation: Products include 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.

Reduction: Products include 4-bromo-2-methoxyphenylmethanamine.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

- The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, making it valuable in developing pharmaceuticals and specialty chemicals.

Reactivity and Mechanistic Insights

- The presence of bromine and methoxy groups enhances its reactivity. These substituents can engage in electrophilic aromatic substitutions or nucleophilic attacks, facilitating the formation of diverse chemical entities.

Biological Applications

Biological Pathway Studies

- (4-Bromo-2-methoxyphenyl)methanamine hydrochloride is utilized in studying biological pathways. Its interactions with enzymes and receptors can elucidate mechanisms underlying various cellular processes.

Medicinal Chemistry

- The compound has shown promise in drug development, particularly as a candidate for therapeutic agents targeting specific molecular pathways. Its ability to interact with serotonin receptors, especially the 5-HT2C receptor, indicates potential applications in treating neurological disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that this compound exhibits strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

Case Studies

Study on Serotonin Receptor Binding

- A study evaluated the binding affinity of this compound at the 5-HT2C receptor, revealing an EC50 value of 312 nM. This indicates moderate potency compared to other compounds, suggesting its potential as a therapeutic agent.

Anticancer Activity

- Research has also explored the anticancer properties of this compound. It has shown potential in inhibiting cancer cell growth through mechanisms such as apoptosis induction and modulation of tubulin dynamics, which are critical for cell division .

Industrial Applications

In industry, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structurally related compounds include substituted benzylamine hydrochlorides, phenethylamine derivatives, and heterocyclic analogs. Key differences arise from variations in substituent positions, electronic effects, and backbone modifications.

Substituted Benzylamine Derivatives

Substituent Position and Electronic Effects

(4-Bromo-2-methylphenyl)methanamine hydrochloride (CAS 1171381-49-9):

- Substitutes the methoxy group in the target compound with a methyl (-CH₃) group.

- The methyl group is electron-donating via hyperconjugation, slightly reducing the ring's electron-deficient character compared to the methoxy group (-OCH₃), which donates electrons through resonance. This difference influences solubility and reactivity in nucleophilic substitution reactions .

(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride (CAS 1980086-47-2): Features additional fluorine atoms at the 2- and 3-positions.

2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8):

- Substitutes bromine and fluorine at the 2- and 4-positions, respectively.

- The altered substituent arrangement modifies steric and electronic profiles, affecting crystallization behavior and solubility in polar solvents .

Physicochemical Properties

Key Observations :

- The thiazole-containing analog () exhibits a high melting point (268°C), likely due to hydrogen bonding and π-stacking interactions in the crystalline lattice.

- Halogen substituents (Br, Cl, F) generally increase molecular weight and lipophilicity, impacting solubility in aqueous media .

Phenethylamine Derivatives

4-Bromo-2,5-dimethoxyphenethylamine hydrochloride (2C-B) :

- A phenethylamine backbone with bromine and methoxy groups at the 4- and 2,5-positions, respectively.

- The extended ethylamine chain enhances flexibility and receptor-binding capabilities compared to the rigid benzylamine structure of the target compound. This structural difference is critical in psychoactive applications .

Functional Group Modifications

(4-Bromo-2-methoxyphenyl)hydrazine hydrochloride (CAS 1353636-61-9):

- Replaces the primary amine (-CH₂NH₂) with a hydrazine (-NH-NH₂) group.

- Hydrazine derivatives are more reactive in condensation reactions (e.g., formation of hydrazones) but are less stable under oxidative conditions compared to primary amines .

Heterocyclic Analogs

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride :

- Incorporates a thiazole ring, introducing sulfur and nitrogen heteroatoms.

- The thiazole moiety enhances π-π stacking interactions and metabolic stability, making it advantageous in drug design .

Biological Activity

(4-Bromo-2-methoxyphenyl)methanamine hydrochloride, a compound with notable structural characteristics, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, synthesizing information from diverse sources.

Chemical Structure and Properties

The compound features a bromo group and a methoxy group attached to a phenyl ring, which influences its reactivity and biological interactions. The presence of these substituents may enhance its binding affinity to specific biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. For instance, it was tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), revealing a dose-dependent cytotoxic effect. The IC50 values observed were indicative of its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.66 | Induction of apoptosis |

| HepG2 | 1.98 | Inhibition of cell proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes involved in cell signaling pathways. For example, it has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This interaction may lead to reduced tumor growth and metastasis.

Case Studies

One notable case study involved the use of derivatives similar to this compound in treating glioblastoma. In vitro assays demonstrated that these compounds exhibited higher cytotoxicity against glioblastoma cells compared to normal cells, suggesting a degree of selectivity that is advantageous for cancer therapy .

Another study focused on the compound's antioxidant properties, which were assessed using the DPPH radical scavenging method. Results indicated that the compound could mitigate oxidative stress in cellular models, further supporting its potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Bromo-4-methoxyphenyl)methanamine | Different substitution pattern | Moderate anticancer activity |

| (4-Methoxyphenyl)methanamine | Lacks bromo group | Lower reactivity |

| (4-Bromophenyl)methanamine | Lacks methoxy group | Reduced binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-2-methoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Nucleophilic substitution : Start with 4-bromo-2-methoxybenzyl chloride and react with ammonia under controlled pH (8–9) to avoid over-alkylation. Use ethanol as a solvent at 60–70°C for 12–24 hours .

- Reductive amination : Reduce a ketone precursor (e.g., 4-bromo-2-methoxyacetophenone) using sodium cyanoborohydride in methanol under inert atmosphere. Monitor reaction progress via TLC .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol), temperature, and stoichiometric ratios of reagents. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm amine protonation (δ ~2.5–3.5 ppm for NH₃⁺) and aromatic substitution patterns (δ ~6.8–7.5 ppm for bromo-methoxy phenyl) in D₂O or DMSO-d₆ .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELX programs for structure refinement (e.g., SHELXL-97) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (m/z ~246 for [M+H]⁺) using C18 columns and 0.1% formic acid in acetonitrile/water .

Q. How do the positions of bromo and methoxy substituents influence the compound’s reactivity and physical properties?

- Key Findings :

- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., water, ethanol), while bromo groups increase lipophilicity.

- Stability : Electron-withdrawing bromo groups reduce amine basicity (pKa ~7.5–8.0), affecting salt formation and storage conditions .

- Reactivity : Bromo substituents enable Suzuki coupling for derivatization; methoxy groups resist oxidation under standard conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodology :

- Dose-response analysis : Test activity across a broad concentration range (nM–mM) to identify non-linear effects.

- Structural analogs : Compare activity with halogen-substituted analogs (e.g., 4-chloro-2-methoxy derivatives) to isolate substituent-specific effects .

- Assay standardization : Use isogenic cell lines and consistent enzyme sources (e.g., recombinant CYP450 isoforms) to minimize variability .

Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations of these models?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A) or monoamine transporters. Validate with mutagenesis studies .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- Limitations : Over-reliance on static crystal structures; neglect of solvent effects and post-translational modifications .

Q. What are the key considerations in designing derivatives to enhance selectivity for specific enzyme isoforms (e.g., CYP1A2 vs. CYP2D6)?

- Methodology :

- SAR studies : Modify substituent size (e.g., bromo vs. iodo) and polarity (e.g., methoxy vs. hydroxy) to sterically/electrostatically block off-target isoforms .

- Proteolytic stability : Introduce methyl groups at α-positions to reduce metabolism by hepatic enzymes .

- In vitro profiling : Screen against human liver microsomes and recombinant CYP isoforms to quantify inhibition constants (Kᵢ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.